6-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide
Description
- This compound is a complex organic molecule with the following chemical formula:
C7H6BrNO
. - It contains a benzofuran ring system, a bromine atom, an amide functional group, and an ethylpiperazine side chain.
- The compound’s structure suggests potential biological activity due to the presence of the benzofuran moiety and the amide linkage.
Properties
Molecular Formula |
C23H32BrN3O2 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
6-bromo-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H32BrN3O2/c1-3-26-11-13-27(14-12-26)23(9-5-4-6-10-23)16-25-22(28)21-17(2)19-8-7-18(24)15-20(19)29-21/h7-8,15H,3-6,9-14,16H2,1-2H3,(H,25,28) |
InChI Key |
DIOHIQBPSIDAOW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=C(C4=C(O3)C=C(C=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: One possible synthetic route involves Suzuki–Miyaura cross-coupling, which is widely used for carbon–carbon bond formation. In this case, an aryl bromide (6-bromo-2-benzofuran carboxylic acid) can react with an organoboron reagent (such as an arylboronic acid or boronate ester) in the presence of a palladium catalyst.
Reaction Conditions: The reaction typically occurs under mild conditions, using a base (e.g., potassium carbonate) and a solvent (e.g., DMF or toluene).
Industrial Production: While specific industrial methods may vary, the Suzuki–Miyaura coupling can be scaled up for production.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For Suzuki–Miyaura coupling, common reagents include arylboronic acids, palladium catalysts, and bases. Oxidation reactions may involve oxidants like hydrogen peroxide or mCPBA.
Major Products: The major product of the coupling reaction would be the desired compound itself.
Scientific Research Applications
Chemistry: Researchers may study its reactivity, stability, and applications in other reactions.
Biology and Medicine: Investigate its potential as a drug candidate, considering the benzofuran scaffold’s bioactivity.
Industry: Explore its use in materials science or as a building block for more complex molecules.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets. It could interact with proteins, enzymes, or receptors, affecting cellular processes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds with benzofuran or amide moieties may exist. without specific names, I cannot provide a direct comparison.
- Researchers can explore databases and literature to identify related structures.
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